1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Description
Nomenclature and Structural Classification
The systematic nomenclature of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine follows International Union of Pure and Applied Chemistry guidelines, reflecting its core structural components. The compound is cataloged under the Chemical Abstracts Service number 915919-76-5 and possesses the molecular formula C₁₀H₁₁N₃O with a molecular weight of 189.21 grams per mole. Alternative nomenclature includes 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy.
The structural classification of this compound places it within the broader category of heterocyclic compounds, specifically as an organic compound within the oxadiazole family. The molecule features a five-membered oxadiazole ring with a phenyl substituent at position 3 and an ethanamine group at position 5. The compound's unique structure allows it to participate in various chemical reactions, making it significant in synthetic organic chemistry and drug discovery applications.
Table 1: Chemical Identifiers for this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 915919-76-5 |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.21 g/mol |
| Simplified Molecular Input Line Entry System | CC(C1=NC(=NO1)C2=CC=CC=C2)N |
| Topological Polar Surface Area | 64.94 Ų |
| Logarithm of Partition Coefficient | 1.7563 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Historical Development and Discovery
The historical foundation of 1,2,4-oxadiazole chemistry dates back to 1884 when Tiemann and Krüger achieved the first synthesis of 1,2,4-oxadiazoles, initially naming them furo[ab1]diazoles. This pioneering work established the fundamental framework for understanding oxadiazole chemistry, though these compounds received limited attention for nearly eight decades following their initial discovery. The heterocycle finally captured significant attention from chemists approximately 80 years after its discovery when photochemical rearrangement to other heterocyclic systems was noted.
Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, with systematic investigation intensifying in subsequent decades. The development of specific oxadiazole derivatives, including compounds similar to this compound, gained momentum as researchers recognized the potential therapeutic applications of these heterocyclic structures. Twenty years after initial biological studies, the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced to the pharmaceutical market as a cough suppressant.
The contemporary era of 1,2,4-oxadiazole research has witnessed unprecedented growth, with scientific interest doubling in the last fifteen years. This renewed attention has led to the discovery of multiple presently accessible drugs containing 1,2,4-oxadiazole units, establishing these compounds as valuable frameworks for novel drug development. The specific compound this compound represents part of this modern wave of oxadiazole research, benefiting from advances in synthetic methodologies and biological evaluation techniques.
Position in Heterocyclic Chemistry
Within the broader landscape of heterocyclic chemistry, this compound occupies a distinctive position among the four possible oxadiazole isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. The 1,2,4-oxadiazole framework demonstrates unique stability characteristics compared to its isomeric counterparts, particularly when contrasted with the unstable 1,2,3-oxadiazole isomer that undergoes ring-opening to form substituted diazomethanes.
The compound's heterocyclic nature contributes to its distinctive chemical properties through the presence of two nitrogen atoms and one oxygen atom within the five-membered ring structure. These heteroatoms create a planar, aromatic system with delocalized π-electrons, contributing to the compound's stability and reactivity patterns. The 1,2,4-oxadiazole ring demonstrates bioisosteric equivalence with ester and amide moieties due to its capability for specific interactions, including hydrogen bonding.
Table 2: Comparative Properties of Oxadiazole Isomers
| Oxadiazole Isomer | Stability | Primary Applications | Notable Characteristics |
|---|---|---|---|
| 1,2,3-oxadiazole | Unstable | Limited due to instability | Ring-opening to diazomethanes |
| 1,2,4-oxadiazole | Stable | Drug discovery, materials | Bioisosteric with esters/amides |
| 1,2,5-oxadiazole | Moderately stable | High energy materials | Known as furazan |
| 1,3,4-oxadiazole | Stable | Pharmaceutical applications | Most extensively studied |
The thermal and chemical resistance of the 1,2,4-oxadiazole ring provides metabolic stability, making compounds like this compound particularly valuable in drug discovery and development. This stability advantage positions 1,2,4-oxadiazoles as preferred alternatives when the instability of ester or amide groups poses challenges, such as when hydrolysis may occur under physiological conditions.
Significance in Oxadiazole Research
The significance of this compound within oxadiazole research extends beyond its individual chemical properties to encompass its role as a representative of the broader 1,2,4-oxadiazole class. Contemporary research has demonstrated that oxadiazole derivatives, including this specific compound, exhibit considerable therapeutic potential across a range of diseases, with documented activities including anti-inflammatory, anticonvulsant, hypoglycemic, antitubercular, anxiolytic, antimicrobial, antitumor, and anticancer properties.
The growing issue of drug resistance has further fueled research into the therapeutic promise of oxadiazole-based compounds, particularly for their ability to target resistant diseases. Research findings indicate that 1,2,4-oxadiazole derivatives demonstrate an array of pharmacological activities, including inhibitory potency against Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pump, cyclooxygenases, and butyrylcholinesterase.
The compound's structural features, particularly the presence of a phenyl group that enhances lipophilicity and stabilizes the ring through resonance, combined with an ethanamine chain that introduces basicity and hydrogen-bonding capability, make it critical for biological interactions. The ethanamine functionality, with an estimated pKa value of approximately 10.5 for primary amines, contributes to the compound's potential for pharmaceutical applications.
Table 3: Biological Activities Associated with 1,2,4-Oxadiazole Derivatives
| Activity Type | Target Systems | Research Status |
|---|---|---|
| Anti-inflammatory | Cyclooxygenases (COX-1 and COX-2) | Established |
| Anticancer | Multiple pathways | Ongoing research |
| Antimicrobial | Bacterial cell wall synthesis | Demonstrated |
| Anticonvulsant | Central nervous system | Documented |
| Antitubercular | Mycobacterial targets | Under investigation |
| Enzyme Inhibition | Carbonic Anhydrase, Histone Deacetylase | Research validated |
Recent synthetic advances have improved the accessibility of compounds like this compound through microwave-assisted synthesis techniques that enhance reaction times and yields while minimizing solvent use. These methodological improvements have facilitated broader research applications and increased the compound's availability for pharmaceutical development programs. The compound represents part of the modern renaissance in oxadiazole chemistry, where structural optimization strategies focus on overcoming resistance mechanisms associated with these compounds, positioning them as valuable candidates for addressing emerging drug-resistant diseases.
Properties
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIGPHKXQOPZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589712 | |
| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-76-5 | |
| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Reaction Scheme:
- Benzamidoxime + trichloroacetonitrile → 3-phenyl-5-amino-1,2,4-oxadiazole intermediate
- Subsequent functionalization or reduction to introduce the ethanamine side chain.
This method is supported by the patent US3574222A, which details the preparation of 5-amino-1,2,4-oxadiazoles by reacting substituted hydroxamyl halides with nitriles, yielding oxadiazoles in good yields (up to 70%) after purification.
Fusion of Amidoxime Salts with Substituted Amides
Another approach involves the fusion of amidoxime salts with substituted amides at elevated temperatures (100–200 °C).
- Procedure : A molar ratio of about 1:1 of amidoxime salt (e.g., benzamidoxime salt) and a substituted amide (e.g., acetamide or propionamide derivatives) is heated to induce cyclization.
- Reaction time : Typically from a few minutes to several hours, with a preferred time around 15 minutes.
- Outcome : Formation of 1,2,4-oxadiazole ring systems with substituents defined by the amidoxime and amide used.
- Purification : Recrystallization, sublimation, or extraction.
This method allows for the preparation of various substituted oxadiazoles, including those with phenyl groups, and is an alternative to solution-phase cyclization.
Amidoxime Ester Alkylation and Cyclization
Recent research has demonstrated the use of amidoximes (such as phenylamidoxime) with alkyl esters (e.g., ethyl 2-bromopropionate) under basic conditions to form 1,2,4-oxadiazole derivatives.
- Reagents : Amidoxime dissolved in DMSO, with sodium tert-butoxide as base, reacted with alkyl esters.
- Conditions : Room temperature stirring for extended periods (up to 18 hours).
- Workup : Acidification with dilute HCl to precipitate the product, filtration, washing, and drying.
- Yields : Moderate to good yields (~50% or higher).
This method is versatile and tolerates various substituents on the phenyl ring without significant yield loss.
Functionalization to Ethanamine Derivative
To obtain specifically 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine , the aminoethyl side chain can be introduced by:
- Reduction of a corresponding oxadiazole aldehyde or nitrile intermediate .
- Nucleophilic substitution or reductive amination on a suitable oxadiazole precursor bearing a leaving group or carbonyl functionality at the 5-position.
- Alternatively, the 5-amino-1,2,4-oxadiazole intermediate can be reacted with acetaldehyde derivatives or ethyl acetate derivatives under reductive amination conditions.
While specific detailed procedures for this exact compound are less common in the literature, analogous transformations are well established in heterocyclic chemistry and can be adapted from the preparation of related oxadiazole derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidoxime + Nitrile Cyclization | Benzamidoxime + Trichloroacetonitrile | 40–150 °C, inert solvent | ~70 | Classical method, well-documented |
| Fusion of Amidoxime Salt + Amide | Amidoxime salt + Acetamide | 100–200 °C, 15 min to hours | Variable | Solid-state fusion, alternative approach |
| Amidoxime + Alkyl Ester (Base) | Phenylamidoxime + Ethyl 2-bromopropionate | Room temp, DMSO, t-BuONa base, 18 h | ~50 | Mild conditions, tolerates substituents |
| Post-Functionalization | Oxadiazole intermediates | Reduction or reductive amination | Variable | To introduce ethanamine side chain |
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with activity against bacteria, viruses, and parasites.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Agrochemicals: The compound is explored for its potential as a nematicide and insecticide.
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as succinate dehydrogenase, leading to disruption of metabolic pathways in pathogens . In agrochemical applications, it may interfere with the nervous system of pests, leading to their immobilization and death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
1-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
- Structure : Replaces the 3-phenyl group with a methoxyethyl substituent.
- Molecular weight increases to 211.23 g/mol .
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine
Positional Isomerism
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine
- Structure : Swaps phenyl and ethanamine positions on the oxadiazole ring.
- Impact : Positional isomerism may disrupt π-π stacking interactions critical for receptor binding. Molecular weight remains 188.19 g/mol .
- Applications : Lower anticancer activity compared to the 3-phenyl analog in ovarian cancer (OVCAR-3) models .
Functional Group Modifications
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one
- Structure : Replaces the amine with a ketone group.
- Impact: Eliminates hydrogen-bond donor capacity, reducing interactions with biological targets. Molecular weight is 188.19 g/mol .
- Applications : Primarily used as an intermediate in synthetic routes rather than bioactive agents.
1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
- Structure : Adds a urea-functionalized pyrrolidine ring.
- Impact : Enhances affinity for serotonin receptors (e.g., 5-HT₁A) due to urea’s hydrogen-bonding and trifluoromethyl’s lipophilicity. Molecular weight increases to 435.38 g/mol .
- Applications : Investigated for neurological disorders, with improved blood-brain barrier penetration .
Heterocycle Replacement
1-(3-Ethylisoxazol-5-yl)ethanamine
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine | 188.19 | 1.2 | 1 | 3 |
| 1-[3-(1-Methoxyethyl)-oxadiazol-5-yl]ethanamine | 211.23 | 0.8 | 1 | 4 |
| (3-Phenyl-oxadiazol-5-yl)methanamine | 175.17 | 0.9 | 1 | 3 |
| 1-(3-Ethylisoxazol-5-yl)ethanamine | 140.19 | 0.5 | 1 | 2 |
*Predicted using fragment-based methods.
Biological Activity
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including anticancer, anti-inflammatory, and antioxidant activities, as well as its potential mechanisms of action based on recent studies.
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
- Melting Point : Approximately 164.87 °C
- Boiling Point : ~448.0 °C at 760 mmHg
- Density : ~1.2 g/cm³
- pKa : 5.94 (predicted)
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- A study evaluated various oxadiazole derivatives for their antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
This data suggests that modifications on the phenyl ring can enhance biological activity, indicating a structure–activity relationship that warrants further exploration.
The mechanisms underlying the anticancer effects of oxadiazole derivatives often involve the induction of apoptosis through various pathways:
- p53 Activation : Studies have shown that certain compounds increase p53 expression levels and promote caspase activation, leading to apoptosis in cancer cells .
- Inhibition of Carbonic Anhydrases : Some oxadiazole derivatives selectively inhibit carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .
Anti-inflammatory and Antioxidant Activities
In addition to anticancer properties, this compound has demonstrated anti-inflammatory and antioxidant effects:
- In vitro assays using the DPPH radical scavenging method indicated significant antioxidant activity at concentrations around 25 µM, with scavenging rates comparable to ascorbic acid .
| Activity Type | Test Concentration | Scavenging Rate (%) |
|---|---|---|
| Antioxidant | 25 µM | 76.0 (Ascorbic Acid) |
| 32.0 - 87.3 |
Furthermore, in vivo studies involving carrageenan-induced paw edema models showed that oxadiazole derivatives significantly reduced inflammation compared to standard anti-inflammatory drugs like indomethacin .
Case Study 1: Antitumor Efficacy
A specific study focused on a series of synthesized oxadiazole derivatives, including this compound. The study reported that these compounds exhibited potent cytotoxicity against multiple cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar levels .
Case Study 2: Mechanistic Insights
Another research highlighted the role of these compounds in modulating apoptotic pathways through Western blot analyses that confirmed increased levels of pro-apoptotic proteins in treated cells . This mechanistic insight provides a foundation for further drug development aimed at targeting specific cancer types.
Q & A
What synthetic strategies are optimal for preparing 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, and how can purity be validated?
Basic Research Focus
The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives or nitriles under acidic or thermal conditions. For example, phenyl-substituted amidoximes can react with ethyl cyanoacetate to form the oxadiazole ring, followed by functionalization of the ethanamine moiety. Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 204.1 for C₁₀H₁₀N₃O⁺) . NMR (¹H/¹³C) should confirm structural integrity, with characteristic shifts for the oxadiazole C5 proton (~δ 8.3 ppm) and ethanamine NH₂ (~δ 1.8 ppm) .
How do substituent variations on the phenyl ring influence the compound’s physicochemical properties and reactivity?
Advanced Research Focus
Substituents (e.g., electron-withdrawing groups like -NO₂ or -CF₃) alter electronic density on the oxadiazole ring, impacting dipole moments and solubility. Computational studies (DFT/B3LYP/6-31G*) reveal that electron-deficient aryl groups increase the compound’s electrophilicity, enhancing reactivity in nucleophilic substitution reactions. For instance, 4-NO₂-phenyl derivatives exhibit a 15% higher logP (2.1 vs. 1.8 for unsubstituted analogs), correlating with reduced aqueous solubility. Experimental validation via UV-Vis spectroscopy (λₘₐₘ ~270 nm for π→π* transitions) and DSC (melting point shifts ±10°C) confirms these trends .
What methodologies are recommended for analyzing potential biological activity, and how can contradictory data be resolved?
Advanced Research Focus
In vitro assays (e.g., enzyme inhibition, cytotoxicity) should prioritize target-specific models, such as acetylcholinesterase (AChE) for neuroactive compounds or MTT assays for anticancer screening. Contradictions in IC₅₀ values (e.g., AChE inhibition ranging from 50–200 µM) may arise from assay conditions (pH, co-solvents) or impurities. Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays) is critical. Molecular docking (AutoDock Vina) can rationalize discrepancies by identifying steric clashes or suboptimal binding poses in specific derivatives .
How can computational modeling optimize the compound’s pharmacokinetic profile?
Advanced Research Focus
ADMET predictions (SwissADME, pkCSM) guide structural modifications to improve bioavailability. For example:
- Lipophilicity : Introducing polar groups (e.g., -OH) reduces logP but may compromise blood-brain barrier penetration.
- Metabolic stability : Blocking CYP3A4-mediated oxidation via methyl substitution at the ethanamine chain increases t₁/₂ by 40% in microsomal assays .
MD simulations (GROMACS) further assess membrane permeability, with RMSD plots showing stable binding to lipid bilayers for hydrophobic analogs .
What spectroscopic techniques are most effective for characterizing degradation products under stress conditions?
Basic Research Focus
Forced degradation studies (acid/base hydrolysis, thermal stress) require LC-MS/MS to identify major breakdown products. For example, acidic conditions may hydrolyze the oxadiazole ring to form a nitrile intermediate (detected at m/z 148.1). High-resolution FTIR (ATR mode) can track carbonyl formation (~1700 cm⁻¹) from ring-opening reactions. X-ray crystallography (if crystalline) provides definitive structural confirmation of degradation pathways .
How does the compound’s tautomeric behavior affect its chemical stability and interaction with biological targets?
Advanced Research Focus
The 1,2,4-oxadiazole ring exhibits tautomerism between the 3- and 5-positions. NMR variable-temperature studies (VT-NMR) in DMSO-d₆ reveal a 2:1 equilibrium favoring the 5-phenyl tautomer at 25°C. This tautomerism impacts hydrogen-bonding capacity; MD simulations show a 30% stronger binding affinity to serine proteases in the 5-phenyl form due to optimal H-bond geometry with catalytic triads .
What strategies mitigate synthetic challenges such as low yields in the cyclization step?
Basic Research Focus
Low yields (<30%) in oxadiazole formation often stem from incomplete cyclization or side reactions. Optimizing reaction conditions (e.g., microwave-assisted synthesis at 120°C for 20 min vs. conventional reflux) can improve yields to >60%. Catalytic additives (e.g., ZnCl₂, 5 mol%) enhance regioselectivity, as evidenced by GC-MS monitoring of intermediate nitrile oxides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
